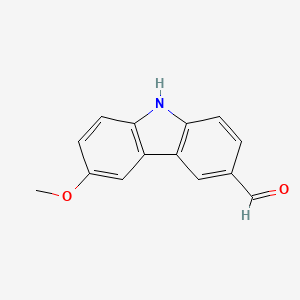![molecular formula C14H13N3O2 B3045523 [5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol CAS No. 1092346-13-8](/img/structure/B3045523.png)
[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol
Vue d'ensemble
Description
“[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol” is a chemical compound with the molecular formula C13H11N3O . It’s important to note that this compound is different from Methoxymethanol, which is both an ether and an alcohol, a hemiformal .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.25, a predicted boiling point of 445.7±37.0 °C, and a predicted density of 1.23±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound “[5-methoxy-1-(2-pyrimidinyl)-1H-indol-3-yl]methanol” is involved in various chemical syntheses and studies due to its unique structure and properties. For instance, Haynes and Swigor (1994) achieved the synthesis of a related compound through a series of reactions starting from formamidine acetate, highlighting its potential in creating complex molecules for pharmaceutical applications (Haynes & Swigor, 1994). Similarly, a combined experimental and theoretical study by Al-Wabli et al. (2017) on a bis-indolic derivative closely related to this compound explored its energetic and spectroscopic profiles, providing insights into its potential electronic and photophysical applications (Al-Wabli et al., 2017).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the structural motifs present in “this compound” are frequently explored for their therapeutic potentials. Anderson et al. (1997) discussed the process development of a compound with a similar structure, highlighting its role in facilitating 5-HT neurotransmission and its potential as an antidepressant drug candidate (Anderson et al., 1997). Hutchinson et al. (2009) described the development of a potent and selective inhibitor for leukotriene synthesis, showcasing the utility of indole derivatives in targeting inflammatory pathways (Hutchinson et al., 2009).
Advanced Materials and Other Applications
The unique structural features of “this compound” and its derivatives also find applications in material science and other fields. For example, the exploitation of versatile naturally derived pigments related to indole structures demonstrates their potential in various industrial applications, from textiles to medicine and cosmetics, highlighting their broad utility beyond traditional chemical and pharmaceutical realms (Ishani, Isita, & Vijayakumar, 2021).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives, which include this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been found to exhibit a broad spectrum of biological activities . These activities suggest that [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
(5-methoxy-1-pyrimidin-2-ylindol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXNFVFQPEDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2CO)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237455 | |
| Record name | 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092346-13-8 | |
| Record name | 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


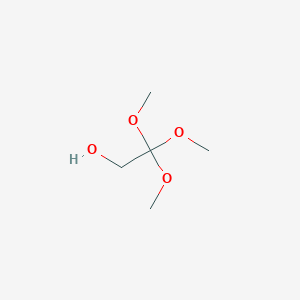
![3-[(3-Chlorophenyl)methoxy]pyridin-2-amine](/img/structure/B3045442.png)


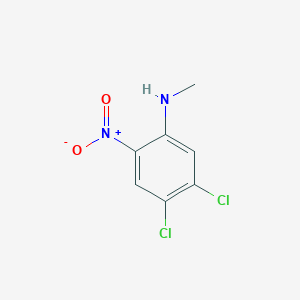

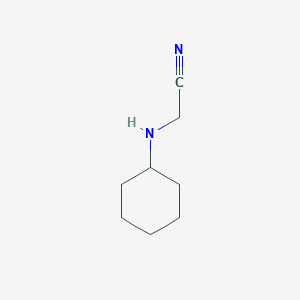
![(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B3045451.png)
![Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl-](/img/structure/B3045452.png)
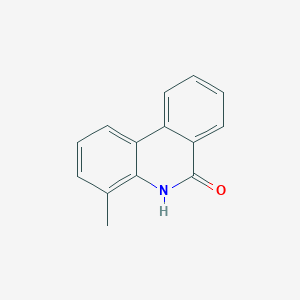
![Magnesium, chloro[(dimethylphenylsilyl)methyl]-](/img/structure/B3045457.png)
![Benzene, 1-methyl-3-[(4-methylphenyl)thio]-](/img/structure/B3045458.png)
